DOTA-biotin
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Overview
Description
DOTA-biotin is a compound that combines the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins. This conjugate is primarily used in pretargeted radioimmunotherapy, where it helps deliver radioactive substances to specific targets, such as tumors, by exploiting the high affinity between biotin and avidin/streptavidin .
Preparation Methods
Synthetic Routes and Reaction Conditions: DOTA-biotin can be synthesized using solid-phase synthesis techniques. One common method involves the preparation of DOTA from a cyclen precursor on a solid-phase support, followed by its linkage to biotin . The synthesis typically involves the use of protecting groups and specific reaction conditions to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using automated synthesizers and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions: DOTA-biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be modified through substitution reactions to introduce different functional groups.
Chelation Reactions: DOTA acts as a chelating agent, forming stable complexes with metal ions such as yttrium-90 and gallium-68.
Common Reagents and Conditions:
Reagents: Common reagents include cyclen, biotin, and metal ions for chelation.
Major Products: The major products of these reactions are this compound conjugates with various metal ions, which are used in imaging and therapeutic applications .
Scientific Research Applications
DOTA-biotin has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to form stable complexes with metal ions for various analytical techniques.
Biology: Employed in biotin-avidin/streptavidin systems for labeling and detection of biomolecules.
Medicine: Utilized in pretargeted radioimmunotherapy for targeted cancer treatment.
Industry: Applied in the development of diagnostic imaging agents and therapeutic radiopharmaceuticals.
Mechanism of Action
DOTA-biotin exerts its effects through the high-affinity interaction between biotin and avidin/streptavidin. In pretargeted radioimmunotherapy, an antibody conjugated with avidin/streptavidin is first administered to target tumor cells. After allowing time for the antibody to accumulate in the tumor, this compound conjugated with a radioactive metal ion is administered. The biotin binds to the avidin/streptavidin on the tumor cells, delivering the radioactive payload directly to the tumor .
Comparison with Similar Compounds
DTPA-biotin: Another biotin conjugate used in similar applications but with different chelating properties.
DOTA-derivatives: Various DOTA derivatives are used for different metal ions and applications.
Uniqueness: DOTA-biotin is unique due to its high stability and specificity in forming metal complexes, making it highly effective in targeted imaging and therapy applications .
Properties
Molecular Formula |
C36H54N8O11S |
---|---|
Molecular Weight |
806.9 g/mol |
IUPAC Name |
2-[6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26?,27-,28-,35-/m0/s1 |
InChI Key |
XNDGMGWABJHCRC-DZBXECLCSA-N |
Isomeric SMILES |
CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
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